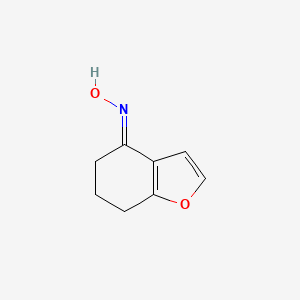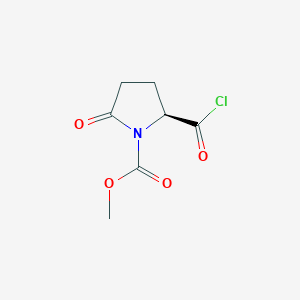
(S)-Methyl 2-(chlorocarbonyl)-5-oxopyrrolidine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-Methyl 2-(chlorocarbonyl)-5-oxopyrrolidine-1-carboxylate is a chemical compound with significant interest in various scientific fields due to its unique structure and reactivity. This compound features a pyrrolidine ring, a chlorocarbonyl group, and a carboxylate ester, making it a versatile intermediate in organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Methyl 2-(chlorocarbonyl)-5-oxopyrrolidine-1-carboxylate typically involves the reaction of (S)-proline with phosgene in the presence of a base. The reaction proceeds through the formation of an intermediate chloroformate, which is then esterified with methanol to yield the final product. The reaction conditions often require low temperatures and an inert atmosphere to prevent decomposition and side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the product. The use of automated systems also minimizes human error and enhances safety during the production process.
化学反应分析
Types of Reactions
(S)-Methyl 2-(chlorocarbonyl)-5-oxopyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorocarbonyl group can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of ureas, carbamates, and thiocarbamates, respectively.
Hydrolysis: The ester and chlorocarbonyl groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to form the corresponding alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols in the presence of a base (e.g., triethylamine) are commonly used.
Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions are employed.
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) are used under anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Ureas, carbamates, and thiocarbamates.
Hydrolysis: Carboxylic acid and alcohol.
Reduction: Alcohol.
科学研究应用
(S)-Methyl 2-(chlorocarbonyl)-5-oxopyrrolidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and as a building block for enzyme inhibitors.
Medicine: It is a precursor in the synthesis of drugs with potential therapeutic effects, such as anti-inflammatory and anticancer agents.
Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.
作用机制
The mechanism of action of (S)-Methyl 2-(chlorocarbonyl)-5-oxopyrrolidine-1-carboxylate involves its reactivity towards nucleophiles. The chlorocarbonyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in the synthesis of various derivatives, where the compound acts as a key intermediate. The molecular targets and pathways involved depend on the specific derivative being synthesized and its intended application.
相似化合物的比较
Similar Compounds
(S)-Methyl 2-(chlorocarbonyl)-5-oxopyrrolidine-1-carboxylate: Unique due to its specific substitution pattern on the pyrrolidine ring.
(S)-Methyl 2-(bromocarbonyl)-5-oxopyrrolidine-1-carboxylate: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity and applications.
(S)-Methyl 2-(chlorocarbonyl)-5-oxopyrrolidine-1-carboxamide: Contains an amide group instead of an ester, affecting its chemical properties and reactivity.
Uniqueness
This compound is unique due to its combination of functional groups, which provide a balance of reactivity and stability. This makes it a valuable intermediate in organic synthesis, with applications spanning multiple scientific disciplines.
属性
分子式 |
C7H8ClNO4 |
|---|---|
分子量 |
205.59 g/mol |
IUPAC 名称 |
methyl (2S)-2-carbonochloridoyl-5-oxopyrrolidine-1-carboxylate |
InChI |
InChI=1S/C7H8ClNO4/c1-13-7(12)9-4(6(8)11)2-3-5(9)10/h4H,2-3H2,1H3/t4-/m0/s1 |
InChI 键 |
ALJPAWIXCYERKM-BYPYZUCNSA-N |
手性 SMILES |
COC(=O)N1[C@@H](CCC1=O)C(=O)Cl |
规范 SMILES |
COC(=O)N1C(CCC1=O)C(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


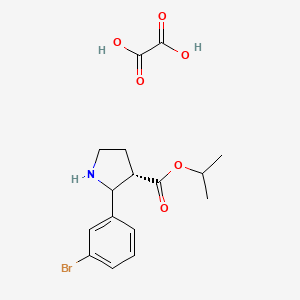

![3H-Oxazolo[3,4-A]pyridine-1,3(5H)-dione, tetrahydro-](/img/structure/B12864135.png)
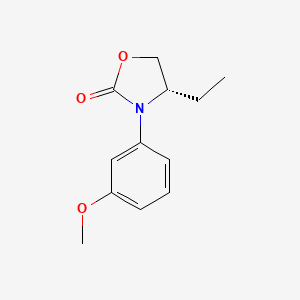

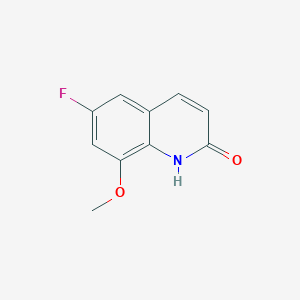
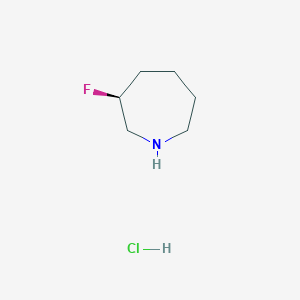

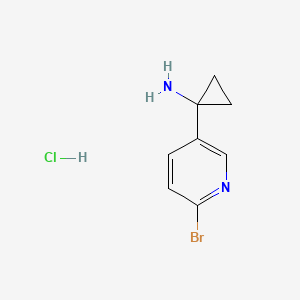

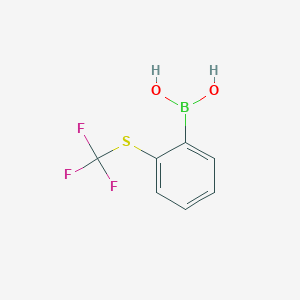
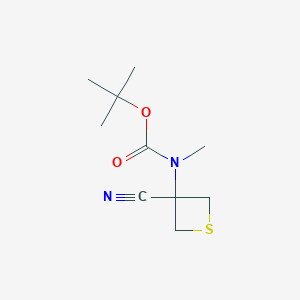
![Dimethyl 5-phenylpyrazolo[1,5-a]pyridine-2,3-dicarboxylate](/img/structure/B12864194.png)
